Absolute Stereochemical Configuration: (3R) vs. (3S) vs. Racemic – Impact on Downstream HIV Protease Inhibitor Synthetic Routes
The (3R) enantiomer of 3-amino-4,4-dimethyloxolan-2-one is explicitly required as the chiral intermediate for synthesizing optically active HIV protease inhibitors and anticancer agents, as disclosed in Fuji Chemical patent JP2001294582A . The patent describes an optical resolution method that separates the racemic mixture into the (3R) and (3S) enantiomers using an optically active carboxylic acid, yielding the target (3R) product with high enantiomeric purity for downstream drug synthesis. The (3S)-enantiomer (CAS 157717-59-4) and the racemic mixture (CAS 86096-11-9) are distinct chemical entities with different CAS numbers, indicating they are registered as separate substances . The racemic mixture is commercially noted as 'discontinued' by at least one supplier, suggesting limited practical utility relative to the single-enantiomer forms .
| Evidence Dimension | Stereochemical identity and synthetic utility for HIV protease inhibitor intermediate production |
|---|---|
| Target Compound Data | (3R)-enantiomer, CAS 368436-80-0, Atom Stereo Count: 1; explicitly designated as the chiral intermediate in patent JP2001294582A for HIV protease inhibitor and anticancer agent synthesis |
| Comparator Or Baseline | (3S)-enantiomer (CAS 157717-59-4, Atom Stereo Count: 1) and racemic mixture (CAS 86096-11-9, no stereochemistry specified) |
| Quantified Difference | The patent specifically isolates the (3R) enantiomer via diastereomeric salt resolution; the (3S) enantiomer remains in the mother liquor and is separately recovered, then racemized and recycled. This demonstrates the (3R) form is the target product, while the (3S) form is a byproduct requiring reprocessing. |
| Conditions | Patent JP2001294582A: racemic 3-amino-4,4-dimethyl-γ-butyrolactone reacted with optically active carboxylic acid, diastereomer salt fractionation, decomposition to yield optically active product. |
Why This Matters
Procuring the wrong enantiomer or racemic mixture forces additional resolution steps that reduce overall yield and increase cost, whereas the (3R) form provides direct entry into the patented synthetic route for HIV protease inhibitors and anticancer agents.
- [1] JP2001294582A (Fuji Chemical Ind Ltd). Method for producing optically active aminobutyrolactone. Published 2001-10-23. View Source
